molecular formula C14H28N2O B13830304 Piperazine, 1-methyl-4-(2,2,4,4-tetramethylvaleryl)- CAS No. 32905-69-4

Piperazine, 1-methyl-4-(2,2,4,4-tetramethylvaleryl)-

Cat. No.: B13830304
CAS No.: 32905-69-4
M. Wt: 240.38 g/mol
InChI Key: WTBIGFDDMGBTSB-UHFFFAOYSA-N
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Description

Piperazine derivatives are heterocyclic compounds widely recognized for their pharmacological versatility, including anticancer, anti-inflammatory, and antimicrobial activities . Piperazines are frequently modified at the N-1 and N-4 positions to optimize pharmacological profiles, as seen in compounds targeting FLT3 inhibition, PARP-1 selectivity, and antidiabetic activity .

Properties

CAS No.

32905-69-4

Molecular Formula

C14H28N2O

Molecular Weight

240.38 g/mol

IUPAC Name

2,2,4,4-tetramethyl-1-(4-methylpiperazin-1-yl)pentan-1-one

InChI

InChI=1S/C14H28N2O/c1-13(2,3)11-14(4,5)12(17)16-9-7-15(6)8-10-16/h7-11H2,1-6H3

InChI Key

WTBIGFDDMGBTSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C(=O)N1CCN(CC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(2,2,4,4-tetramethylvaleryl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2,2,4,4-tetramethylvaleryl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the product being purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is scaled up and optimized for large-scale production. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(2,2,4,4-tetramethylvaleryl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

Medicinal Applications

1.1 Antidepressant and Antipsychotic Properties

Piperazine derivatives are known for their potential in treating psychiatric disorders. Research has indicated that certain piperazine compounds exhibit significant effects on neurotransmitter systems, particularly dopamine and serotonin pathways. For instance, studies on 1,2,4-piperazine derivatives have shown their ability to modulate dopamine and serotonin release in the rat prefrontal cortex, suggesting potential applications in treating depression and anxiety disorders .

1.2 Neuroprotective Effects

Recent studies have focused on the synthesis of N-methyl-piperazine chalcones as dual inhibitors for monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), both of which are implicated in neurodegenerative diseases like Alzheimer's. The synthesized compounds demonstrated promising inhibitory activities against these enzymes, indicating their potential as therapeutic agents for cognitive disorders .

1.3 Antimicrobial Activity

Piperazine derivatives have also been evaluated for their antimicrobial properties. Certain studies have reported that piperazine compounds can inhibit bacterial growth, making them candidates for developing new antibiotics. The structure-activity relationship (SAR) studies have highlighted specific substitutions on the piperazine ring that enhance antimicrobial efficacy.

Industrial Applications

2.1 Synthesis of Pharmaceuticals

Piperazine, 1-methyl-4-(2,2,4,4-tetramethylvaleryl)- serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are used in the production of drugs such as Ofloxacin and Zopiclone . The compound's ability to undergo selective methylation reactions makes it a valuable building block in organic synthesis.

2.2 Agricultural Chemicals

In addition to its medicinal uses, piperazine derivatives are being explored for applications in agricultural chemistry. They can act as intermediates in the synthesis of agrochemicals such as pesticides and herbicides. The versatility of piperazine chemistry allows for modifications that enhance the efficacy and safety profiles of these compounds.

Case Studies

Study Focus Findings
Study on MAO-B/AChE InhibitionSynthesis of N-methyl-piperazine chalconesCompounds exhibited significant dual inhibition with IC50 values indicating strong potential for Alzheimer's treatment .
Neurotransmitter Release StudyEffects on dopamine and serotoninDemonstrated modulation of neurotransmitter release in rat models, supporting antidepressant potential .
Antimicrobial Activity EvaluationTesting various piperazine derivativesIdentified several compounds with effective antibacterial properties against common pathogens .

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2,2,4,4-tetramethylvaleryl)piperazine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Trends and Structure-Activity Relationships (SAR)

  • Substituent Bulk and Steric Effects : Branched alkyl groups (e.g., 2,2,4,4-tetramethylvaleryl) may improve metabolic stability by reducing enzymatic degradation, though this requires empirical validation. In contrast, bulky aromatic groups (e.g., trifluoromethyl benzyl) enhance target selectivity in FLT3 inhibitors .
  • Aromatic vs. Alicyclic Substituents : Pyridinyl and benzyl groups improve cytotoxicity and receptor binding, as seen in SMO receptor antagonists . Conversely, alicyclic substituents (e.g., pyrrolidinyl) may reduce potency unless paired with electron-withdrawing groups .
  • Electron-Deficient Moieties : Trifluoromethyl and sulfonyl groups enhance solubility and binding affinity in kinase inhibitors and PARP-1 antagonists .
  • Synergistic Effects: Piperazine moieties often act synergistically with other pharmacophores. For example, aminoisoquinoline or imidazolyl groups are critical for FLT3 and antidiabetic activity, respectively .

Comparative Pharmacological Profiles

  • Anticancer Activity : Piperazine derivatives with trifluoromethyl benzyl (IC₅₀ ~10–100 nM for FLT3) and pyridinyl groups (IC₅₀ <1 µM for SMO) show potent inhibition, whereas alicyclic derivatives are less effective .
  • Antidiabetic Activity : PMS 812 (1-methyl-4-dichlorobenzyl derivative) improves glucose tolerance at 100 µmol/kg (po), highlighting the role of halogenated aromatics in insulin secretion .

Discussion of Contradictions and Limitations

While piperazine derivatives generally exhibit broad bioactivity, their efficacy is context-dependent. For instance:

  • FLT3 Inhibitors: The 1-methyl-4-(trifluoromethylbenzyl)piperazine moiety alone is insufficient for activity, requiring complementary groups like aminoisoquinoline .
  • N-Oxidation : N-oxides of antifilarial piperazines (e.g., CDRI Comp. 72/70) lose efficacy despite increased solubility, underscoring the importance of basicity and intact tertiary amines .

Biological Activity

Piperazine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Piperazine, 1-methyl-4-(2,2,4,4-tetramethylvaleryl)- , examining its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C14H24N2
  • Molecular Weight : 224.36 g/mol
  • CAS Number : [not available in search results]

Biological Activity Overview

Piperazine derivatives are known for their wide range of pharmacological effects, including:

  • Antifilarial Activity : Some piperazine derivatives have shown promising results in treating filarial infections. For instance, a related piperazine compound demonstrated significant macrofilaricidal and microfilaricidal activities against Brugia malayi, with notable inhibition of protease activity at concentrations as low as 1 µM .
  • Immunostimulatory Effects : Research on piperidine-containing derivatives suggests potential immunostimulating properties. One study indicated that certain derivatives exceeded the immunostimulating activity of established drugs like levamisole .

The biological activity of piperazine compounds often involves interactions with specific biological targets:

  • Kinase Inhibition : The compound interacts with various kinases, which are critical in cell signaling pathways. For example, studies have shown that piperazine derivatives can selectively inhibit CDK4/6 kinases, which play a vital role in cell cycle regulation .

Case Studies and Research Findings

  • Antifilarial Activity Study :
    • Objective : Evaluate the efficacy of a piperazine derivative against Brugia malayi.
    • Methodology : Administered at a dose of 300 mg/kg for five days.
    • Results : Achieved 53.6% adulticidal and 46.0% microfilaricidal activity along with a sterilization effect on female worms .
  • Immunostimulatory Activity Study :
    • Objective : Assess the immunostimulating effects of new piperidine derivatives.
    • Findings : Certain compounds demonstrated enhanced immunostimulatory activity compared to levamisole, indicating potential for therapeutic applications in immune modulation .

Data Summary Table

Biological ActivityCompoundEfficacy (%)Reference
Macro-filaricidalPiperazine derivative53.6%
Micro-filaricidalPiperazine derivative46.0%
ImmunostimulatoryPiperidine derivatives3.1 times > levamisole
Kinase InhibitionPiperazine derivativeSelective for CDK4/6

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